molecular formula C17H19N3OS B608403 KY1022 CAS No. 1029721-36-5

KY1022

Cat. No. B608403
M. Wt: 313.419
InChI Key: INRQXFWQQLFWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KY1022 is a ras destabilizer, targeting the Wnt/ß-catenin pathway and inhibiting development of metastatic colorectal cancer.

Scientific Research Applications

Inhibition of Metastatic Colorectal Cancer

KY1022, a small molecule, plays a significant role in targeting the Wnt/β-catenin pathway, which is crucial in the development of metastatic colorectal cancer (mCRC). This molecule destabilizes both β-catenin and Ras, two proteins highly increased in CRC, especially in mCRC. By inhibiting the cellular events like EMT (an initial process of metastasis) and apoptosis, KY1022 effectively suppresses the development of mCRC at an early stage of tumorigenesis. This has been demonstrated through both in vitro and in vivo studies using APCMin/+/K-RasG12DLA2 mice, indicating that targeting both the Wnt/β-catenin and Ras pathways could be a promising therapeutic approach for mCRC patients (Cho et al., 2016).

Combination Therapy with AKT Inhibitors

KY1022 is also found to enhance the therapeutic effects of AKT inhibitors, a class of drugs used in cancer treatment. When combined with AKT inhibitors, KY1022 helps in overcoming limitations associated with these drugs, such as bypassing apoptosis and reducing nuclear β-catenin-induced EMT. This implies that simultaneous suppression of Wnt/β-catenin with the AKT signaling pathways, through a combination of an AKT inhibitor and KY1022, could be an effective strategy for suppressing AKT-inhibitor-mediated metastasis and maximizing the therapeutic effects of AKT inhibitors in CRC treatment (Kim et al., 2022).

Tumor Suppression in Colorectal Cancer

Another study further elucidates the role of KY1022 in simultaneously inhibiting the Wnt/β-catenin and Ras pathways, which are often mutated in human colorectal cancer. This simultaneous inhibition is shown to effectively suppress tumor initiation and progression in colorectal cancer, including mCRC. KY1022, through its action on both β-catenin and Ras proteins, provides a promising approach for CRC treatment, including cases with metastasis (Ro et al., 2018).

properties

CAS RN

1029721-36-5

Product Name

KY1022

Molecular Formula

C17H19N3OS

Molecular Weight

313.419

IUPAC Name

sec-Butyl-[5-(4-methoxy-phenyl)-thieno[2,3-d]pyrimidin-4-yl]-amine

InChI

InChI=1S/C17H19N3OS/c1-4-11(2)20-16-15-14(9-22-17(15)19-10-18-16)12-5-7-13(21-3)8-6-12/h5-11H,4H2,1-3H3,(H,18,19,20)

InChI Key

INRQXFWQQLFWNZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C2=CSC3=NC=NC(NC(C)CC)=C32)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KY1022

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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